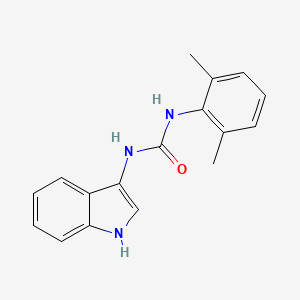

1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea

Description

1-(2,6-Dimethylphenyl)-3-(1H-indol-3-yl)urea is a urea derivative featuring a 2,6-dimethylphenyl group and an indole moiety. Urea-based compounds are widely studied for their biological activities, including kinase inhibition and antiproliferative effects . For instance, urea derivatives with indole or substituted phenyl groups have been synthesized via reactions between aryl isocyanates and amines/heterocycles, as seen in related methodologies .

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-6-5-7-12(2)16(11)20-17(21)19-15-10-18-14-9-4-3-8-13(14)15/h3-10,18H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOMYDRNTCSPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2,6-dimethylaniline with isocyanates or carbamoyl chlorides in the presence of a base. The reaction conditions often include:

Solvent: Common solvents include dichloromethane or tetrahydrofuran.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea linkage can be targeted.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry

1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea serves as a versatile building block in organic synthesis. Its distinct structure allows it to participate in various chemical reactions, making it useful for creating more complex organic molecules.

Biology

This compound has been the subject of numerous studies investigating its biological activities:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis via caspase activation |

| HT-29 (Colon) | 12.7 | Inhibition of cell cycle progression |

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses both antibacterial and antifungal activities. It has been evaluated against several pathogens, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Drug Development : Its ability to modulate specific molecular targets makes it a candidate for drug development aimed at treating cancers and infectious diseases.

Study on Anticancer Activity

A peer-reviewed study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. The study demonstrated that the compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Antimicrobial Efficacy Study

Another study assessed the antimicrobial efficacy against drug-resistant strains of Staphylococcus aureus. The compound showed an MIC value of 32 µg/mL against resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare 1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea with structurally similar compounds, focusing on substituent effects, synthetic yields, and molecular properties.

Key Comparisons:

Substituent Effects on Aromatic Rings The 2,6-dimethylphenyl group in the target compound provides steric hindrance and lipophilicity, similar to 2,6-diethylphenyl in . Ethyl groups further increase hydrophobicity but may reduce solubility.

Linker Variants

- Urea linkers (as in the target compound and 6l/6n ) are polar and capable of forming hydrogen bonds, which are critical for target binding in kinase inhibitors.

- Oxoacetamide linkers (e.g., ) introduce a ketone group, altering electronic properties and possibly reducing metabolic stability compared to urea.

Indole Modifications

- The unsubstituted indole in the target compound contrasts with halogenated or alkylated indoles (e.g., chlorophenylmethyl-indole in ). Substitutions on indole can modulate π-π stacking or receptor affinity.

Synthetic Yields

- Urea derivatives with simple aryl groups (e.g., 6l, 6n) show yields >82% , suggesting efficient synthesis. The target compound’s yield is unreported but may depend on the reactivity of 2,6-dimethylphenyl isocyanate, as seen in related syntheses .

Research Implications and Limitations

- Structural Optimization: Substituting the indole with electron-deficient groups (e.g., cyano) or altering linker chemistry (e.g., oxoacetamide) could tune solubility and potency, as inferred from .

- Knowledge Gaps: The evidence lacks explicit data on the target compound’s synthesis, spectral characterization (NMR, LC-MS), or biological profiling. Further studies are needed to validate its properties against analogs.

Biological Activity

1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a urea moiety linked to a dimethylphenyl group and an indole structure. The synthesis typically involves the reaction of 2,6-dimethylphenyl isocyanate with indole derivatives. The resulting compound can be further modified to explore structure-activity relationships (SAR).

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against breast cancer cell lines, where it demonstrated a significant reduction in cell viability at micromolar concentrations.

Enzyme Inhibition

The compound has also been investigated as a potential enzyme inhibitor . Studies suggest that it may act on specific targets such as protein kinases and phosphodiesterases, which are crucial in cancer progression and other diseases. The inhibition of these enzymes could lead to therapeutic effects in conditions like cancer and inflammation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent . It was evaluated against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

The exact mechanism of action for this compound is still under investigation. However, it is believed that the indole moiety plays a critical role in its interaction with biological targets. Indoles are known to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially altering their function.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed an IC50 value of approximately 15 μM, indicating potent activity against this cancer cell line .

- Enzyme Inhibition : A recent investigation into the compound's ability to inhibit phosphodiesterase enzymes revealed that it could reduce enzyme activity by over 60% at concentrations as low as 10 μM .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL against various bacterial strains .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.